REACTION_CXSMILES
|
[Na].[CH3:2][O:3][C:4](=[O:7])[CH2:5][SH:6].[CH3:8][O:9][C:10](=[O:14])[C:11]([Cl:13])=[CH2:12]>O>[CH3:8][O:9][C:10](=[O:14])[CH:11]([Cl:13])[CH2:12][S:6][CH2:5][C:4]([O:3][CH3:2])=[O:7] |^1:0|
|
Name
|
|
Quantity
|
0.076 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
17.97 g
|
Type
|
reactant
|
Smiles
|
COC(CS)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C)Cl)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
subsequently under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hours post reaction at 25° C. it
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CSCC(=O)OC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g | |
YIELD: PERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |